molecular formula C14H22ClN3O B12172766 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea

Cat. No.: B12172766
M. Wt: 283.80 g/mol
InChI Key: KLZGSFQMKREQMW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethylamino-methylbutyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea typically involves the reaction of 3-chloroaniline with 2-(dimethylamino)-3-methylbutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylpropyl)urea
  • 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylpentyl)urea
  • 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylhexyl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the dimethylamino-methylbutyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(dimethylamino)-3-methylbutyl]urea

InChI

InChI=1S/C14H22ClN3O/c1-10(2)13(18(3)4)9-16-14(19)17-12-7-5-6-11(15)8-12/h5-8,10,13H,9H2,1-4H3,(H2,16,17,19)

InChI Key

KLZGSFQMKREQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)NC1=CC(=CC=C1)Cl)N(C)C

Origin of Product

United States

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